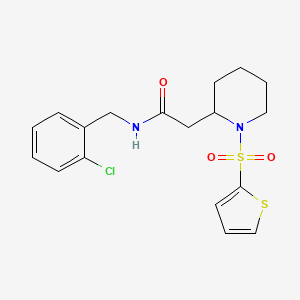![molecular formula C12H14FNO4 B2354499 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid CAS No. 1184472-44-3](/img/structure/B2354499.png)
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is an organic compound with the molecular formula C12H14FNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl group, and a fluorine atom is substituted at the para position relative to the carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This forms the tert-butoxycarbonyl-protected amino group.
Fluorination: The fluorine atom is introduced through a substitution reaction, often using a fluorinating agent such as N-fluorobenzenesulfonimide.
Formation of Benzoic Acid: The final step involves the formation of the benzoic acid moiety, which can be achieved through various methods, including oxidation of a corresponding benzyl alcohol or direct carboxylation of an aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid, yielding the free amino group.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding quinones or reduction to form benzyl alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Deprotection: Strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Deprotection: 3-amino-4-fluorobenzoic acid.
Oxidation: 4-fluoroquinone derivatives.
Reduction: 4-fluorobenzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds or interacting with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}methyl-4-fluorobenzoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-4-chlorobenzoic acid
- 3-{[(Tert-butoxy)carbonyl]amino}-4-bromobenzoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals, where the fluorine atom can enhance metabolic stability and bioavailability.
Propiedades
IUPAC Name |
4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-9-6-7(10(15)16)4-5-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZSGCBQTNYZCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354418.png)
![3-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B2354419.png)
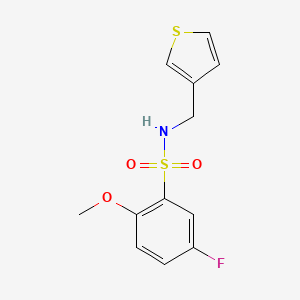
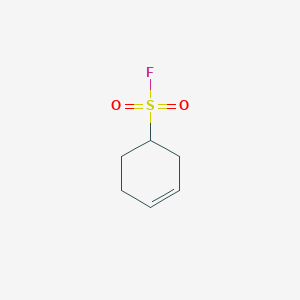

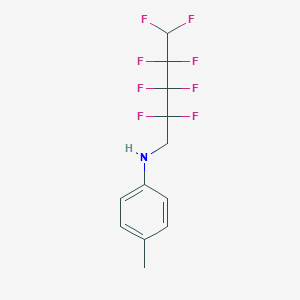
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)
![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)
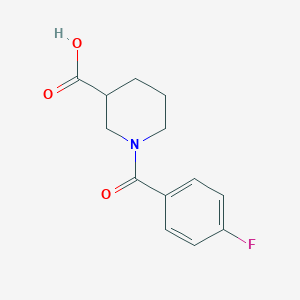
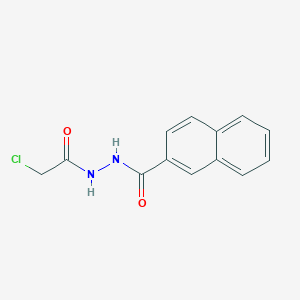
![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2354436.png)
